

# Permabond 910 chemical composition and properties

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## Compound of Interest

Compound Name: Permabond 910

Cat. No.: B1167610

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## An In-depth Technical Guide to Permabond 910

For Researchers, Scientists, and Professionals in Advanced Material Applications

This technical guide provides a comprehensive overview of **Permabond 910**, the original 100% methyl cyanoacrylate instant adhesive.<sup>[1][2][3]</sup> It is designed for professionals who require a deep understanding of its chemical composition, physical properties, and bonding characteristics for demanding applications.

## Chemical Composition

**Permabond 910** is a single-part, solvent-free adhesive consisting primarily of Methyl 2-cyanoacrylate (CAS No. 137-05-3).<sup>[1][4][5]</sup> This monomer is the key reactive component. While the full formulation is proprietary, Safety Data Sheets (SDS) indicate it comprises 60-100% Methyl 2-cyanoacrylate.<sup>[5][6]</sup> The adhesive is colorless and has a pungent, irritating odor.<sup>[4]</sup>

Component	Chemical Name	CAS Number	Concentration
Primary Monomer	Methyl 2-cyanoacrylate (Mecrylate)	137-05-3	60 - 100%

Table 1: Primary Chemical Composition of **Permabond 910**.<sup>[5][6]</sup>

## Curing Mechanism: Anionic Polymerization

**Permabond 910** cures through a rapid anionic polymerization process.<sup>[7][8]</sup> The reaction is initiated by weak bases, such as the ambient moisture present on virtually all surfaces.<sup>[3][7]</sup> This process allows for extremely fast bonding without the need for mixing, heat, or catalysts.<sup>[1][7]</sup>

- **Initiation:** A nucleophile, typically a hydroxide ion ( $\text{H}_2\text{O}$ ), attacks the electron-deficient carbon-carbon double bond of the methyl cyanoacrylate monomer.
- **Propagation:** This forms a carbanion, which then rapidly attacks another monomer, propagating a polymer chain.
- **Termination:** The reaction continues until the monomer is consumed or the growing chain reacts with an impurity.

This rapid polymerization generates heat (an exothermic reaction) and creates a strong, durable thermoplastic polymer.<sup>[4][6]</sup>

Caption: Anionic polymerization of methyl cyanoacrylate initiated by surface moisture.

## Physical and Chemical Properties

The properties of both the uncured liquid adhesive and the final cured polymer are critical for application success.

Property	Value	Notes
Chemical Composition	Methyl cyanoacrylate	[1]
Appearance	Colorless Liquid	[1][4]
Viscosity @ 25°C	70 - 90 mPa·s (cP)	Low viscosity for wicking into tight gaps.[1][9]
Specific Gravity	1.1	[1]
Flash Point	80°C – 93°C (176°F - 199.94°F)	[4]
Vapor Pressure	~0.6 mbar @ 25°C	[4][10]
VOC Content	<20 g/L	[4]

Table 2: Physical and Chemical Properties of Uncured **Permabond 910**.[\[1\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)

Cure speed is influenced by the substrate, ambient humidity, and the size of the gap between components.[\[1\]](#)[\[7\]](#)

Property	Value	Notes
Fixture Time	10 - 15 seconds	On steel, Buna-N rubber, and phenolic substrates. <a href="#">[11]</a>
Full Cure Time	24 hours	Required to develop maximum bond strength. <a href="#">[9]</a> <a href="#">[11]</a>
Gap Fill	0.15 mm (0.006 in)	Maximum recommended gap for optimal performance. <a href="#">[11]</a>

Table 3: Typical Curing Properties.[\[9\]](#)[\[11\]](#)

Once fully cured, **Permabond 910** forms a rigid, high-strength thermoplastic.

Property	Value	Test Standard
Mechanical		
Shear Strength (Steel)	23 - 29 N/mm <sup>2</sup> (3300 - 4200 psi)	ISO 4587
Shear Strength (Aluminum)	13 - 15 N/mm <sup>2</sup> (1900 - 2200 psi)	ISO 4587
Shear Strength (Brass)	21 N/mm <sup>2</sup> (3000 psi)	ISO 4587
Impact Strength	3 - 5 kJ/m <sup>2</sup> (1.4 - 2.4 ft-lb/in <sup>2</sup> )	ASTM D-950
Hardness	85 Shore D	[9]
Thermal		
Service Temperature Range	-55°C to 82°C (-65°F to 180°F)	[11]
Short-Term Exposure	Up to 150°C (300°F)	[7]
Electrical		
Dielectric Strength	25 kV/mm	[9]

Table 4: Typical Performance of Cured **Permabond 910**.[\[7\]](#)[\[9\]](#)[\[11\]](#)

## Experimental Protocols and Methodologies

The performance data cited for **Permabond 910** is determined using standardized testing protocols to ensure reproducibility and comparability.

This protocol determines the shear strength of an adhesive on a single-lap-joint specimen.

- **Substrate Preparation:** Metal substrates (e.g., mild steel, aluminum) are cleaned and degreased, often with a solvent like isopropanol or acetone.[\[3\]](#) For some metals like aluminum and copper, light abrasion is used to remove the oxide layer.[\[1\]](#)[\[3\]](#)
- **Adhesive Application:** The adhesive is applied sparingly to one of the prepared surfaces.[\[1\]](#)

- Assembly: The second substrate is joined to the first, creating a defined overlap area. Sufficient pressure is applied to ensure a thin, uniform bond line.[\[1\]](#)[\[3\]](#)
- Curing: The assembled specimen is allowed to cure at room temperature for 24 hours to achieve full strength.[\[7\]](#)[\[11\]](#)
- Testing: The specimen is mounted in a tensometer, and a tensile force is applied parallel to the bond plane until failure. The shear strength is calculated by dividing the maximum load by the bond area.

### Preparation

1. Clean & Degrease  
Substrates



2. Lightly Abrade  
(if needed)



### Assembly & Curing

3. Apply Adhesive  
to One Surface



4. Join Substrates  
(Single Lap Joint)



5. Cure for 24 hrs  
at Room Temp



### Testing

6. Mount in  
Tensometer



7. Apply Tensile Load  
Until Failure



8. Calculate Strength  
(Force / Area)

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